

Application Note: Quantitative Analysis of 4-Methylnicotinamide in Plasma by HPLC-MS/MS

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Compound of Interest

Compound Name: 4-Methylnicotinamide

Cat. No.: B043242

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Abstract

This application note presents a sensitive and robust method for the quantification of **4-Methylnicotinamide** (also known as N¹-methylnicotinamide) in plasma samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, clinical research, and drug development applications requiring accurate measurement of **4-Methylnicotinamide**.

Introduction

4-Methylnicotinamide is a primary metabolite of nicotinamide (a form of Vitamin B3) and has been investigated as a potential biomarker for various physiological and pathological states. Accurate quantification of **4-Methylnicotinamide** in biological matrices such as plasma is crucial for understanding its pharmacokinetics and role in metabolic pathways. The HPLC-MS/MS method described herein offers high selectivity and sensitivity for the reliable determination of **4-Methylnicotinamide** concentrations in plasma.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A simple and efficient protein precipitation method is employed for the extraction of **4-Methylnicotinamide** from plasma samples.

Materials:

- Plasma samples
- Acetonitrile (ACN), HPLC grade
- Internal Standard (IS) solution (e.g., N'-methylnicotinamide or a stable isotope-labeled **4-Methylnicotinamide**)
- Microcentrifuge tubes
- Pipettes and tips
- Centrifuge

Procedure:

- Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
- Add 200 µL of ice-cold acetonitrile containing the internal standard to the plasma sample.[\[1\]](#)
[\[2\]](#)
- Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifuge the mixture at 17,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
[\[3\]](#)
- Carefully transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

- HPLC system capable of gradient elution
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

Parameter	Condition
Column	Waters Spherisorb S5 CN microbore column (2.0 x 100 mm, 5 µm) or equivalent. [1] [4] [5]
Mobile Phase A	5 mM Ammonium formate in water with 0.1% formic acid. [1] [4] [5]
Mobile Phase B	Acetonitrile with 0.1% formic acid. [1] [4] [5]
Flow Rate	0.2 - 0.4 mL/min
Injection Volume	5 - 10 µL
Column Temperature	Ambient or controlled (e.g., 40°C)
Gradient Elution	A gradient program should be optimized to ensure separation from other plasma components. A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

MS/MS Conditions:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The specific precursor-to-product ion transitions for **4-Methylnicotinamide** and the internal standard should be monitored in Multiple Reaction Monitoring (MRM) mode.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
4-Methylnicotinamide	137.1	94.1
Internal Standard	{(To be optimized based on the selected IS)}	

Note: The m/z values are based on published literature and should be confirmed and optimized on the specific instrument being used.[\[1\]](#)[\[4\]](#)

Quantitative Data Summary

The following table summarizes the quantitative performance of similar HPLC-MS/MS methods for the analysis of **4-Methylnicotinamide** in plasma or serum, as reported in the literature.

Parameter	Reported Value	Reference
Linear Range	2.500 - 80.00 ng/mL	[4][5]
Intra-day Precision (RSD%)	< 6.90%	[4][5]
Inter-day Precision (RSD%)	< 6.90%	[4][5]
Accuracy	Within $\pm 15\%$ of the nominal concentration	General guidance
Recovery	> 88%	[4][5]

Experimental Workflow

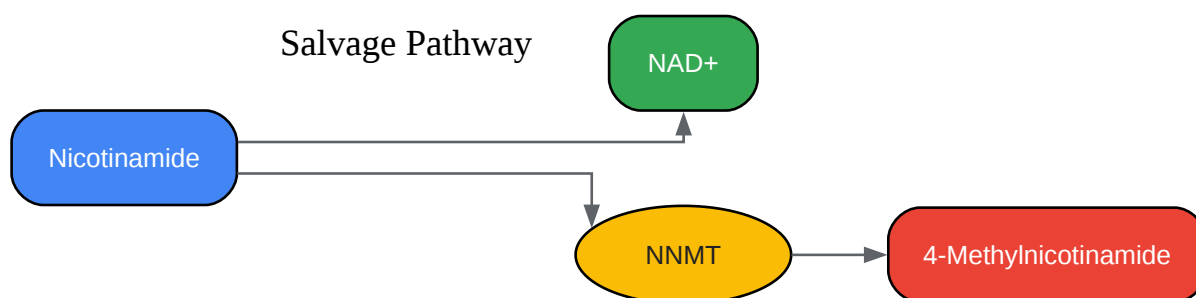


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Caption: Experimental workflow for **4-Methylnicotinamide** quantification.

Signaling Pathway Context

4-Methylnicotinamide is a key metabolite in the nicotinamide salvage pathway. Nicotinamide is converted to **4-Methylnicotinamide** by the enzyme nicotinamide N-methyltransferase (NNMT). This pathway is integral to the regulation of cellular NAD⁺ levels, which play a critical role in cellular metabolism and signaling.



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